Methyl [(4-ethoxyphenyl)sulfonyl]acetate
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Overview
Description
Methyl [(4-ethoxyphenyl)sulfonyl]acetate is an organic compound with the molecular formula C11H14O5S It is a sulfonyl ester that features a methyl acetate group attached to a 4-ethoxyphenyl sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-ethoxyphenyl)sulfonyl]acetate typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{4-ethoxybenzenesulfonyl chloride} + \text{methyl acetate} \xrightarrow{\text{triethylamine}} \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-ethoxyphenyl)sulfonyl]acetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl ester group can be displaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding sulfonic acid and methanol.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride, often in anhydrous ether solvents.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides or sulfonate esters.
Hydrolysis: Products are 4-ethoxybenzenesulfonic acid and methanol.
Reduction: Products include 4-ethoxyphenyl sulfide and methanol.
Scientific Research Applications
Methyl [(4-ethoxyphenyl)sulfonyl]acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It can be used in the preparation of sulfonated polymers, which are useful in various industrial applications.
Mechanism of Action
The mechanism of action of Methyl [(4-ethoxyphenyl)sulfonyl]acetate in chemical reactions typically involves the activation of the sulfonyl group, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4-methylphenyl)sulfonyl]acetate
- Ethyl [(4-ethoxyphenyl)sulfonyl]acetate
- Methyl [(4-chlorophenyl)sulfonyl]acetate
Uniqueness
Methyl [(4-ethoxyphenyl)sulfonyl]acetate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the ethoxy group can provide steric or electronic effects.
Properties
IUPAC Name |
methyl 2-(4-ethoxyphenyl)sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-3-16-9-4-6-10(7-5-9)17(13,14)8-11(12)15-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAOJMZGFKUPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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